molecular formula C21H18N4O2 B11298448 Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Cat. No.: B11298448
M. Wt: 358.4 g/mol
InChI Key: AGGJDWYBYCYLKK-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a fascinating compound with diverse applications. It belongs to the imidazo[1,2-a]pyridine family, which exhibits a broad spectrum of biological activities. These activities include antibacterial, antifungal, antiviral, and anti-inflammatory properties. Additionally, imidazo[1,2-a]pyridine derivatives have been investigated for their potential in treating cancer, cardiovascular diseases, and Alzheimer’s disease .

Preparation Methods

. this multistage process suffers from low overall yields. To address this limitation, researchers have explored alternative methods, including the use of nitroalkenes, N,N-dimethylglyoxylamide, and cross-coupling reactions. Unfortunately, these approaches often rely on specific reagents that are challenging to source, reducing their practical value .

Chemical Reactions Analysis

Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions depend on the specific transformation desired

Scientific Research Applications

Chemistry::

  • Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate serves as a valuable building block in organic synthesis due to its unique structure and reactivity.
  • Researchers explore its use in designing novel ligands, catalysts, and functional materials.
Biology and Medicine:: Industry::
  • This compound contributes to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. For instance:

Comparison with Similar Compounds

While Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate shares some features with related compounds, its uniqueness lies in its specific structure and reactivity. Further research can explore its advantages over other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C21H18N4O2/c1-14-7-9-15(10-8-14)19-20(25-12-11-22-13-18(25)24-19)23-17-6-4-3-5-16(17)21(26)27-2/h3-13,23H,1-2H3

InChI Key

AGGJDWYBYCYLKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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